molecular formula C7H7N3S B3212168 N-methylthieno[3,2-d]pyrimidin-4-amine CAS No. 1097040-23-7

N-methylthieno[3,2-d]pyrimidin-4-amine

Cat. No. B3212168
CAS RN: 1097040-23-7
M. Wt: 165.22 g/mol
InChI Key: AZPMALJVBUIZFS-UHFFFAOYSA-N
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Description

“N-methylthieno[3,2-d]pyrimidin-4-amine” is a compound that has been studied for its potential biological activities . It is a key intermediate in many biologically active compounds .


Synthesis Analysis

The compound was synthesized from the commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution . The structure was confirmed by MS and 1H NMR .


Molecular Structure Analysis

The molecular formula of “N-methylthieno[3,2-d]pyrimidin-4-amine” is C7H7N3S . Its average mass is 165.216 Da and its monoisotopic mass is 165.036072 Da .


Chemical Reactions Analysis

The compound was synthesized from the commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide through three steps including condensation reaction, chlorination, and nucleophilic substitution .

Scientific Research Applications

Mechanism of Action

Target of Action

N-methylthieno[3,2-d]pyrimidin-4-amine primarily targets the Phosphoinositide 3-kinase (PI3K) . PI3K is a key enzyme in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is involved in many essential cellular functions including cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to changes in cellular functions such as growth, differentiation, and survival . Thienopyrimidine derivatives, including N-methylthieno[3,2-d]pyrimidin-4-amine, have been demonstrated to bear nanomolar PI3Kα inhibitory potency with over 100-fold selectivity against mTOR kinase .

Biochemical Pathways

The primary biochemical pathway affected by N-methylthieno[3,2-d]pyrimidin-4-amine is the PI3K/AKT/mTOR signaling pathway . By inhibiting PI3K, the compound disrupts this pathway, leading to downstream effects on cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking .

Pharmacokinetics

The compound’s lipophilicity, which is a key determinant of absorption, distribution, metabolism, and excretion (adme) properties, may allow it to diffuse easily into cells .

Result of Action

The molecular and cellular effects of N-methylthieno[3,2-d]pyrimidin-4-amine’s action primarily involve changes in cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking due to its inhibition of the PI3K/AKT/mTOR signaling pathway .

Future Directions

“N-methylthieno[3,2-d]pyrimidin-4-amine” has shown potential as a drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism . Future research could focus on further exploring its biological activities and potential applications in medicine.

properties

IUPAC Name

N-methylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-8-7-6-5(2-3-11-6)9-4-10-7/h2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPMALJVBUIZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=C1SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylthieno[3,2-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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